molecular formula C23H23NO3 B3964715 (2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate

(2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate

Cat. No.: B3964715
M. Wt: 361.4 g/mol
InChI Key: IKKRZOMXPGLUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a methyl group and a complex ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate typically involves multi-step organic reactions. One common approach is the esterification of 5-amino-5-oxo-3-phenylpentanoic acid with (2-Methylnaphthalen-1-yl)methanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can enhance the efficiency of the synthesis and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
  • Methyl 2-amino-5-methylnicotinate

Uniqueness

(2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a naphthalene ring with an amino-oxo-phenylpentanoate moiety sets it apart from other similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

(2-methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-16-11-12-18-9-5-6-10-20(18)21(16)15-27-23(26)14-19(13-22(24)25)17-7-3-2-4-8-17/h2-12,19H,13-15H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKRZOMXPGLUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC(=O)CC(CC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate
Reactant of Route 2
(2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate
Reactant of Route 3
(2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate
Reactant of Route 4
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(2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate
Reactant of Route 5
(2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate
Reactant of Route 6
(2-Methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate

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